[(2S,3R)-3-propyloxiran-2-yl]methanol
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(2S,3R)-3-propyloxiran-2-yl]methanol |
InChI |
InChI=1S/C6H12O2/c1-2-3-5-6(4-7)8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 |
InChI Key |
IGRZECZSICIWJA-RITPCOANSA-N |
Isomeric SMILES |
CCC[C@@H]1[C@@H](O1)CO |
Canonical SMILES |
CCCC1C(O1)CO |
Origin of Product |
United States |
Physicochemical and Spectroscopic Profile of 2s,3r 3 Propyloxiran 2 Yl Methanol
Table 1: Physicochemical Properties of [(2S,3R)-3-propyloxiran-2-yl]methanol and Related Isomers
| Property | Value | Notes |
| Molecular Formula | C₆H₁₂O₂ | |
| Molecular Weight | 116.16 g/mol | |
| Boiling Point | 71-72 °C at 11 mmHg | Reported for the (2S,3S) isomer |
| Optical Rotation | [α]²⁰D -30.5° (c 1.0, CHCl₃) | Reported for the (2S,3S) isomer |
| CAS Number | 87630-61-3 | For the (2S,3R) isomer |
Spectroscopic data is essential for confirming the structure and purity of the compound.
¹H NMR and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of organic molecules. The proton and carbon chemical shifts and coupling constants for this compound would provide a unique fingerprint of its structure.
Infrared (IR) Spectroscopy: IR spectroscopy would be expected to show characteristic absorption bands for the O-H stretching of the alcohol group (around 3400 cm⁻¹) and C-O stretching of the epoxide ring (around 1250 cm⁻¹ and 850 cm⁻¹).
Mass Spectrometry (MS): The mass spectrum of the achiral 2,3-epoxyhexanol (B8767315) shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that can be used for identification.
Elucidation of Reactivity Patterns and Mechanistic Pathways of 2s,3r 3 Propyloxiran 2 Yl Methanol
Nucleophilic Ring-Opening Reactions of the Oxirane
Nucleophilic attack is a cornerstone of epoxide chemistry, providing a versatile method for the introduction of a wide array of functional groups. The regioselectivity and stereoselectivity of these reactions are highly dependent on the reaction conditions, specifically whether they are conducted under acidic or basic catalysis.
In the presence of an acid, the oxygen atom of the oxirane ring is protonated, forming a more reactive oxonium ion. jove.com This activation facilitates the attack of even weak nucleophiles. The mechanism of acid-catalyzed ring-opening is a hybrid between S(_N)1 and S(_N)2 pathways. libretexts.orgstackexchange.com
The regiochemical outcome of the acid-catalyzed ring-opening of unsymmetrical epoxides is a delicate balance of electronic and steric effects. jove.com In the case of [(2S,3R)-3-propyloxiran-2-yl]methanol, the two carbons of the epoxide ring are a secondary carbon (C3, bearing the propyl group) and a primary carbon (C2, bearing the methanol (B129727) group).
Under acidic conditions, the transition state has significant carbocationic character. chemistrysteps.compressbooks.pub The positive charge is better stabilized on the more substituted carbon atom. chemistrysteps.comoregonstate.edu Consequently, the nucleophile preferentially attacks the more substituted carbon, reflecting an S(_N)1-like pathway. chemistrysteps.compressbooks.pub However, if one of the epoxide carbons is tertiary, the nucleophilic attack will primarily occur at that site. pressbooks.pubbyjus.com When both epoxide carbons are either primary or secondary, the nucleophilic attack predominantly occurs at the less substituted carbon, which is an S(_N)2-like result. pressbooks.pub
| Epoxide Substitution | Major Site of Nucleophilic Attack | Dominant Mechanism Characteristic |
|---|---|---|
| Primary and Secondary Carbons | Less Substituted Carbon | S(_N)2-like |
| Primary and Tertiary Carbons | More Substituted (Tertiary) Carbon | S(_N)1-like |
| Secondary and Tertiary Carbons | More Substituted (Tertiary) Carbon | S(_N)1-like |
A key stereochemical feature of both acid- and base-catalyzed epoxide ring-opening is the inversion of configuration at the carbon atom that undergoes nucleophilic attack. chemistrysteps.comyoutube.com The reaction proceeds through a backside attack, which dictates that the nucleophile approaches from the side opposite to the carbon-oxygen bond of the epoxide. libretexts.org This results in the formation of anti-addition products, where the nucleophile and the newly formed hydroxyl group are on opposite faces of the original epoxide plane. jove.comchemistrysteps.com
For this compound, attack at the C2 carbon would lead to inversion at that center, while the stereochemistry at the C3 carbon would be retained. Conversely, attack at the C3 carbon would result in inversion at C3 and retention at C2.
Both Brønsted and Lewis acids can serve to activate the epoxide ring towards nucleophilic attack.
Brønsted acids , such as hydrohalic acids (HX) or sulfuric acid (H₂SO₄), protonate the epoxide oxygen. masterorganicchemistry.comresearchgate.net This protonation makes the oxygen a better leaving group and increases the electrophilicity of the ring carbons. jove.com
Lewis acids , such as boron trifluoride (BF₃) or titanium isopropoxide, coordinate to the epoxide oxygen. masterorganicchemistry.com This coordination polarizes the carbon-oxygen bonds, making the carbon atoms more susceptible to nucleophilic attack. osti.gov The use of chiral Lewis acids can also introduce enantioselectivity in the ring-opening of meso-epoxides. acs.org
Under basic or nucleophilic conditions, the ring-opening of epoxides occurs through a direct attack of the nucleophile on one of the epoxide carbons. masterorganicchemistry.com This reaction does not involve prior activation of the epoxide oxygen.
The base-catalyzed ring-opening of epoxides proceeds via a classic S(_N)2 mechanism. chemistrysteps.commasterorganicchemistry.com The nucleophile attacks one of the electrophilic carbons of the epoxide ring, and in a concerted step, the carbon-oxygen bond is broken, leading to the opening of the ring. masterorganicchemistry.com
In this S(_N)2 reaction, steric hindrance plays a crucial role in determining the regioselectivity. chemistrysteps.commasterorganicchemistry.com The nucleophile will preferentially attack the less sterically hindered carbon atom. libretexts.orgmasterorganicchemistry.com For this compound, the C2 carbon is less substituted than the C3 carbon. Therefore, under basic conditions, nucleophilic attack will predominantly occur at the C2 position. chemistrysteps.com
| Condition | Mechanism | Site of Attack on Unsymmetrical Epoxide | Stereochemistry |
|---|---|---|---|
| Acid-Catalyzed | S(_N)1/S(_N)2 Hybrid | More substituted carbon (generally) | Anti-addition with inversion of configuration |
| Base-Catalyzed | S(_N)2 | Less substituted carbon | Anti-addition with inversion of configuration |
Base-Catalyzed Ring Opening
Stereochemical Outcome of Base-Mediated Transformations
Under basic conditions, 2,3-epoxy alcohols such as this compound are known to undergo a characteristic isomerization known as the Payne rearrangement. wikipedia.orgorganicreactions.org This transformation is a reversible, base-catalyzed intramolecular reaction that involves the migration of the epoxide functional group. wikipedia.orgresearchgate.net The process is initiated by the deprotonation of the primary hydroxyl group to form an alkoxide. This alkoxide then acts as an intramolecular nucleophile, attacking the adjacent carbon of the epoxide ring (C-2).
The Payne rearrangement is an equilibrium process, and the final ratio of the 2,3-epoxy alcohol and the 1,2-epoxy alcohol isomers depends on their relative thermodynamic stabilities. wikipedia.org The reaction can be driven toward the formation of a single isomer by trapping one of the alkoxides in the equilibrium mixture with an electrophile or by leveraging differences in reactivity of the two epoxide isomers toward an external nucleophile under Curtin-Hammett conditions. wikipedia.org
In addition to rearrangement, under strongly basic conditions using super-bases, an alternative intramolecular pathway can lead to the formation of cyclic ethers. Specifically, the deprotonated hydroxyl group can attack the C-3 position of the epoxide ring in a 4-exo-tet cyclization to yield a substituted oxetane. acs.org
| Transformation | Reagents/Conditions | Key Mechanistic Step | Stereochemical Outcome for this compound | Product |
| Payne Rearrangement | NaOH, H₂O; NaH | Intramolecular SN2 attack of C1-alkoxide on C2 | Inversion of configuration at C-2 (S → R) | [(2R,3R)-1-propyloxiran-2-yl]methanol |
| Oxetane Formation | Super-bases (e.g., LiDAKOR) | Intramolecular SN2 attack of C1-alkoxide on C3 | Inversion of configuration at C-3 (R → S) | (2R,3S)-2-(hydroxymethyl)-3-propyloxetane |
Comprehensive Analysis of Nucleophile Compatibility and Reactivity
The strained three-membered ring of this compound makes it susceptible to ring-opening reactions with a wide array of nucleophiles. The regioselectivity and stereospecificity of these transformations are influenced by the reaction conditions (acidic vs. basic), the nature of the nucleophile, and the presence of the adjacent hydroxyl group, which can act as a directing group.
Alcoholysis and Formation of Diol Derivatives
The reaction of this compound with alcohols, known as alcoholysis, leads to the formation of diol ethers. The regiochemical outcome of this reaction is highly dependent on the catalytic conditions employed. libretexts.orgyoutube.com
Under basic conditions , the reaction proceeds through a standard SN2 mechanism. An alkoxide nucleophile (RO⁻) attacks one of the electrophilic carbons of the epoxide ring. libretexts.org In the absence of strong directing effects, the attack generally occurs at the less sterically hindered carbon atom. For a trans-disubstituted epoxide like this compound, the steric environments at C-2 and C-3 are similar, which can lead to a mixture of regioisomers. The presence of the C-1 hydroxyl group can also lead to a competing Payne rearrangement, further complicating the product distribution. researchgate.net
Under acidic conditions , the epoxide oxygen is first protonated, creating a more reactive electrophile and a better leaving group. aakash.ac.inlibretexts.org The mechanism has characteristics of both SN1 and SN2 pathways. libretexts.orgaakash.ac.in The nucleophilic attack by the alcohol occurs preferentially at the carbon atom that can better stabilize a developing positive charge, which is typically the more substituted carbon. libretexts.orgchemistrysteps.com For this substrate, with two secondary carbons, a mixture of products may still result, though electronic factors can influence selectivity. The ring-opening is stereospecific, resulting in anti-addition of the alcohol and the existing hydroxyl group.
| Condition | Mechanism | Site of Nucleophilic Attack | Stereochemistry | Typical Product from R'OH |
| Basic (e.g., NaOR') | SN2 | Less sterically hindered carbon (typically C-2) or mixture | Inversion at the site of attack | 3-alkoxy-1,2-pentanediol |
| Acidic (e.g., H₂SO₄, R'OH) | SN1-like | More substituted/electronically stabilized carbon (C-2 or C-3) | Inversion at the site of attack (anti-addition) | Mixture of 2-alkoxy-1,3-pentanediol and 3-alkoxy-1,2-pentanediol |
Aminolysis and Synthesis of Amino Alcohols
The ring-opening of this compound with amines (aminolysis) is a crucial method for the synthesis of 3-amino-1,2-diols, which are valuable structural motifs in medicinal chemistry. nih.gov The regioselectivity of this reaction can be challenging to control but can be achieved with high fidelity using specific catalysts. rsc.org
Tungsten-based catalysts, for instance, have been shown to effectively promote the stereospecific ring-opening of 2,3-epoxy alcohols with various amines. nih.govnih.gov These reactions exhibit a high preference for nucleophilic attack at the C-3 position, yielding anti-3-amino-1,2-diol products. nih.gov The reaction proceeds through an SN2 pathway, resulting in inversion of configuration at C-3. Thus, reaction of this compound with an amine (R₂NH) under these conditions would yield a (2S,3S)-3-amino-1,2-pentanediol derivative. Other catalytic systems, such as those based on nickel or boronic acids, have also been developed to control the regioselectivity of aminolysis. figshare.comresearchgate.net
| Nucleophile | Catalyst/Conditions | Regioselectivity | Product |
| Aniline | W-Bishydroxamic acid | C-3 attack | (2S,3S)-3-(phenylamino)pentane-1,2-diol |
| Benzylamine | Ni(ClO₄)₂·6H₂O | C-3 attack | (2S,3S)-3-(benzylamino)pentane-1,2-diol |
| Various Amines | W(OEt)₆ / MeCN, 55 °C | High C-3 selectivity | anti-3-amino-1,2-diols |
Thiol-Mediated Ring Opening
The reaction of epoxides with thiols or their corresponding thiolates is an efficient method for synthesizing β-hydroxy sulfides. arkat-usa.org This transformation typically proceeds via an SN2 mechanism where the thiolate anion acts as a soft nucleophile, attacking an electrophilic carbon of the epoxide and cleaving the C-O bond. researchgate.net
The regioselectivity of the attack is governed by sterics, with the nucleophile preferentially attacking the less hindered carbon atom. arkat-usa.org For this compound, this would favor attack at C-2. However, under basic conditions required to generate the thiolate, the Payne rearrangement can occur concurrently. uomustansiriyah.edu.iqacs.org A bulky thiolate may react preferentially with the rearranged 1,2-epoxide isomer at the less-hindered primary carbon (C-1). uomustansiriyah.edu.iq Interestingly, this reaction can often be performed under mild, catalyst-free conditions in water, providing a green chemistry approach to β-hydroxy sulfides. arkat-usa.orgumich.edu
| Thiol Reagent | Conditions | Expected Major Regioisomer (Direct Attack) | Product Name |
| Thiophenol (PhSH) | NaH, THF | C-2 Attack | (3R,4S)-4-hydroxy-3-(phenylthio)hexan-1-ol |
| Thiophenol (PhSH) | Water, 70 °C | C-2 Attack | (3R,4S)-4-hydroxy-3-(phenylthio)hexan-1-ol |
| tert-Butyl thiol (t-BuSH) | NaOH, H₂O | C-2 Attack or C-1 attack on Payne product | (3R,4S)-3-(tert-butylthio)-4-hydroxyhexan-1-ol |
Halogen-Ion Induced Ring Opening
Halide ions can act as effective nucleophiles for the ring-opening of epoxides, leading to the formation of vicinal halohydrins. byjus.comwikipedia.org The regioselectivity of this reaction is dictated by the reaction conditions.
Acidic Conditions (using HX): When a hydrohalic acid (e.g., HBr, HCl) is used, the epoxide oxygen is protonated first. The subsequent nucleophilic attack by the halide ion occurs at the more substituted carbon, following an SN1-like mechanism. chemistrysteps.com This pathway results in the formation of a trans-halohydrin.
Neutral/Basic Conditions (using Metal Halides): With a metal halide salt (e.g., LiBr, NaCl) as the halide source, the reaction follows a classic SN2 pathway. nih.govacs.org The halide anion attacks the less sterically hindered carbon of the epoxide ring, also yielding a trans-halohydrin product due to the backside attack mechanism. wikipedia.org
For this compound, SN2 attack would favor the C-2 position, while the SN1-like pathway under acidic conditions could lead to a mixture of regioisomers.
| Halide Source | Conditions | Mechanism | Regioselectivity | Product |
| HBr | Acetic Acid | SN1-like | Attack at C-3 favored | (2S,3S)-3-bromopentane-1,2-diol |
| LiBr | THF | SN2 | Attack at C-2 favored | (2R,3R)-2-bromopentane-1,3-diol |
| NaCl | H₂O | SN2 | Attack at C-2 favored | (2R,3R)-2-chloropentane-1,3-diol |
Organometallic Reagents in Epoxide Transformations (e.g., Grignard reagents)
Organometallic reagents, such as Grignard reagents and organocuprates, are powerful carbon-based nucleophiles that react with epoxides to form new carbon-carbon bonds, yielding alcohols after workup.
Grignard Reagents (RMgX): These reagents are highly reactive and typically attack the less sterically hindered carbon of the epoxide via an SN2 mechanism. The inherent Lewis acidity of the magnesium halide can sometimes influence the regioselectivity.
Organocuprates (Gilman Reagents, R₂CuLi): These are softer nucleophiles compared to Grignard reagents and are exceptionally effective for epoxide ring-opening reactions. nih.govmasterorganicchemistry.com They exhibit a very high propensity for SN2 attack at the least sterically hindered position, leading to a clean inversion of stereochemistry at that center. wikipedia.org For this compound, the C-2 position is generally considered less sterically encumbered than the C-3 position, making it the preferred site of attack for organocuprates. This would result in the formation of a substituted 1,3-diol.
| Reagent | Type | Preferred Site of Attack | Mechanism | Product from (CH₃)₂CuLi |
| CH₃MgBr | Grignard | Less hindered carbon (C-2) | SN2 | (3R,4R)-4-hydroxyheptan-2-ol |
| (CH₃)₂CuLi | Gilman (Organocuprate) | Less hindered carbon (C-2) | SN2 | (3R,4R)-4-hydroxyheptan-2-ol |
| (Ph)₂CuLi | Gilman (Organocuprate) | Less hindered carbon (C-2) | SN2 | (3R,4R)-4-hydroxy-3-phenylhexan-1-ol |
Intramolecular Rearrangement Reactions of this compound and its Derivatives
Intramolecular rearrangements of epoxides, such as this compound, are powerful transformations in organic synthesis, allowing for the construction of complex molecular architectures. These reactions often proceed with high stereocontrol and can be catalyzed by various reagents, leading to diverse products.
Borinic Acid-Catalyzed Rearrangements and Regioselectivity Control
Diarylborinic acids have emerged as effective catalysts for the rearrangement of 2,3-epoxy alcohols. nih.govresearchgate.net In a unique mode of catalysis, the combination of a diarylborinic acid and a halide salt additive promotes a Type II semipinacol rearrangement. nih.gov This reaction is characterized by a net retention of configuration, an unusual stereochemical outcome. The proposed mechanism involves a regioselective ring opening of the epoxy alcohol by the halide, which is followed by the rearrangement of the resulting halohydrin-derived borinic ester. nih.govscholaris.ca
This catalytic system demonstrates significant regioselectivity. For instance, diarylborinic acids can catalyze the C3-selective ring opening of 3,4-epoxy alcohols with various nucleophiles. researchgate.net This selectivity is attributed to a catalytic tethering mechanism where the borinic acid interacts with both the epoxide and the nucleophile, directing the attack to the C3 position. researchgate.net This induced intramolecularity overcomes steric hindrance that would typically favor opening at the less substituted C4 position. researchgate.net
Furthermore, borinic acid catalysis can be applied to the coupling of 2,3-epoxy alcohols with acyl and sulfonyl chlorides. nih.govutoronto.ca This process generates O-acylated or O-sulfonylated chlorohydrin diols with high regioselectivity in both the ring-opening and functionalization steps. nih.govutoronto.ca Mechanistic studies suggest an initial borinic acid-promoted C3-selective chlorination of the epoxy alcohol to form a chlorohydrin diol-derived borinate ester, which then undergoes regioselective acylation. scholaris.ca
Table 1: Regioselectivity in Borinic Acid-Catalyzed Reactions of Epoxy Alcohols
| Reaction Type | Catalyst System | Substrate | Key Feature | Outcome | Reference |
| Semipinacol Rearrangement | Diarylborinic acid / Halide salt | 2,3-Epoxy alcohols | Net retention of configuration | β-hydroxy carbonyl compounds | nih.gov |
| Nucleophilic Ring Opening | Diarylborinic acid | 3,4-Epoxy alcohols | C3-selective opening | Functionalized diols | researchgate.net |
| Chloroacylation | Borinic acid | 2,3-Epoxy alcohols | Regioselective coupling | O-acylated chlorohydrin diols | scholaris.canih.gov |
| Chlorosulfonylation | Borinic acid | 2,3-Epoxy alcohols | Regioselective coupling | O-sulfonylated chlorohydrin diols | scholaris.ca |
Semipinacol Rearrangements of Epoxy Alcohols
The semipinacol rearrangement is a classic acid-catalyzed reaction of epoxides that results in the formation of a carbonyl compound through a 1,2-migration. rsc.orgsynarchive.com In the case of 2,3-epoxy alcohols like this compound, acid-promoted ring opening of the oxirane leads to an α-hydroxy carbocation. This intermediate then undergoes a 1,2-shift to yield a β-hydroxy ketone or aldehyde. rsc.orgyoutube.com
The stereochemistry of the starting epoxy alcohol plays a crucial role in determining the stereochemical outcome of the rearrangement. The 1,2-migration often proceeds stereospecifically, with the migrating group positioned anti-periplanar to the breaking C-O bond of the epoxide ring. rsc.org This stereospecificity allows for the synthesis of enantioenriched β-hydroxy ketones from enantiopure epoxy alcohols. rsc.orgpsu.edu A variety of migrating groups, including alkyl, aryl, and vinyl groups, can participate in this rearrangement, highlighting its synthetic versatility. psu.edu The reaction can be initiated by both Brønsted and Lewis acids. youtube.com
Redox Transformations Involving the Epoxide Ring
The epoxide ring of this compound is susceptible to both reductive and oxidative transformations, leading to a variety of ring-opened products. These reactions are often catalyzed by biological systems or chemical reagents and can proceed with high stereoselectivity.
Reductive Ring Opening Pathways
In biological systems, oxidoreductases can catalyze the cofactor-dependent, stereoselective reductive opening of epoxides to form alcohols. springernature.com Chemical methods for reductive ring opening have also been developed. For example, titanium(III) reagents like Cp2TiCl can mediate the single-electron transfer to the epoxide, generating a carbon-centered β-titanoxy radical. This radical intermediate can then be reduced to the corresponding alcohol. researchgate.net
Flavin cofactors, in the presence of a reducing agent like NADH, can also mediate the reductive ring opening of epoxides. researchgate.net The proposed mechanism for this non-enzymatic reaction involves the formation of a putative enol intermediate following the opening of the 2,3-epoxide ring. researchgate.net
Oxidative Ring Opening Mechanisms (e.g., Flavin-enabled)
Flavin-dependent monooxygenases are enzymes that utilize a flavin cofactor, typically FAD or FMN, to catalyze the insertion of an oxygen atom from molecular oxygen into a substrate. nih.gov These enzymes form a reactive C4a-(hydro)peroxyflavin intermediate, which acts as the oxidizing agent. libretexts.orgnih.gov While these enzymes are well-known for epoxidation reactions, flavin cofactors themselves can also mediate oxidative ring-opening of epoxides. springernature.com
In a non-enzymatic context, flavin adenine (B156593) dinucleotide (FAD) can facilitate the oxidative ring opening of epoxides in the presence of molecular oxygen. researchgate.net This process is thought to proceed through a peroxylated intermediate. researchgate.net Flavin-dependent monooxygenases are known to catalyze a wide range of oxidative reactions with high chemo-, regio-, and stereoselectivity. nih.gov Some of these enzymes utilize a flavin-N5-oxide as the reactive intermediate instead of the more common C4a-hydroperoxyflavin. nih.gov
Influence of Chiral Stereochemistry on Reaction Regioselectivity and Stereospecificity
The inherent chirality of this compound significantly influences the outcome of its reactions, particularly in terms of regioselectivity and stereospecificity. The spatial arrangement of the substituents on the epoxide ring dictates the preferred site of nucleophilic attack and the stereochemistry of the resulting products. numberanalytics.comacs.org
In nucleophilic ring-opening reactions, the regioselectivity is dependent on the reaction conditions. chemistrysteps.comlibretexts.org Under basic or neutral conditions with strong nucleophiles, the attack generally occurs at the less sterically hindered carbon atom via an S(_N)2 mechanism, leading to inversion of configuration at that center. chemistrysteps.comlibretexts.org Conversely, under acidic conditions, the reaction proceeds through a more S(_N)1-like transition state, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. chemistrysteps.comlibretexts.org
The stereochemistry of the starting epoxy alcohol is critical in stereospecific reactions. For instance, the Sharpless asymmetric epoxidation allows for the synthesis of chiral epoxy alcohols with high enantioselectivity. masterorganicchemistry.commdpi.com The subsequent reactions of these enantiopure epoxides often proceed with high stereocontrol. For example, the semipinacol rearrangement of 2,3-epoxy alcohols is a stereospecific process where the migrating group is typically anti-periplanar to the C-O bond of the oxirane. rsc.org This allows for the predictable formation of stereodefined products. psu.edu
The stereochemical communication between chiral catalysts and chiral substrates can lead to exceptionally high levels of stereoselectivity. nih.gov In some cases, a "match" between the stereochemistry of the catalyst and the substrate is necessary for an efficient reaction to occur. nih.gov The development of stereoselective epoxidation methods, such as those providing syn-epoxy alcohols, further expands the ability to control the stereochemical outcome of subsequent reactions. nih.gov
Table 2: Influence of Stereochemistry on Reaction Outcomes
| Reaction Type | Key Stereochemical Feature | General Outcome | Reference |
| Nucleophilic Ring Opening (Basic/Neutral) | Attack at the less hindered carbon (S(_N)2) | Inversion of configuration | chemistrysteps.comlibretexts.org |
| Nucleophilic Ring Opening (Acidic) | Attack at the more substituted carbon (S(_N)1-like) | Product with retained or inverted configuration depending on the mechanism | chemistrysteps.comlibretexts.org |
| Semipinacol Rearrangement | Antiperiplanar migration to the C-O bond | Stereospecific formation of β-hydroxy carbonyls | rsc.orgpsu.edu |
| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of allylic alcohols | Access to enantiopure epoxy alcohols | masterorganicchemistry.commdpi.com |
| Catalyst-Controlled Reactions | Stereochemical match between catalyst and substrate | High stereoselectivity | nih.gov |
Strategic Utility of 2s,3r 3 Propyloxiran 2 Yl Methanol As a Chiral Synthon in Complex Molecule Synthesis
Construction of Advanced Chiral Intermediates
The synthetic utility of [(2S,3R)-3-propyloxiran-2-yl]methanol is most evident in its transformations into other key chiral intermediates. The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing for the regio- and stereoselective introduction of a variety of functional groups.
The acid- or base-catalyzed hydrolysis of the epoxide ring in this compound provides a straightforward route to chiral 1,2-diols. This reaction proceeds via an S(_N)2 mechanism, resulting in the inversion of configuration at the center of nucleophilic attack. Under basic or neutral conditions, the hydroxide nucleophile attacks the less sterically hindered carbon (C3), leading to the formation of (2S,3S)-hexane-1,2,3-triol. In acidic conditions, while the reaction still produces the anti-diol, the regioselectivity can sometimes be influenced by electronic factors, though for simple alkyl epoxides, attack at the less substituted carbon is common. These resulting triols are valuable intermediates, for instance, in the synthesis of chiral ligands and pharmaceuticals. nih.gov
Further functionalization of the primary alcohol before epoxide opening can lead to a diverse array of chiral diols. For example, conversion of the hydroxyl group to an ether or ester, followed by ring opening, can yield diols with varied protecting groups, ready for subsequent synthetic steps.
| Reactant | Nucleophile/Conditions | Product | Stereochemistry |
| This compound | H₂O / H⁺ or OH⁻ | (2S,3S)-Hexane-1,2,3-triol | anti-dihydroxylation |
| This compound | R-OH / Lewis Acid | O-alkylated (2S,3S)-Hexane-1,2,3-triol derivative | anti-addition |
Chiral β-amino alcohols are prevalent structural motifs in many natural products and pharmaceutical agents. nih.govmdpi.comrsc.org The ring-opening of this compound with nitrogen nucleophiles is a highly effective method for their synthesis. This reaction is both regio- and stereoselective. The nucleophile, such as an amine or an azide, attacks the less substituted C3 position of the epoxide, leading to a 1,2-amino alcohol with an inverted stereocenter at C3. researchgate.net
For example, reaction with ammonia would yield (3S,2S)-3-aminohexane-1,2-diol. The use of primary or secondary amines similarly provides N-substituted amino alcohols. The azide anion (N₃⁻) is another effective nucleophile, yielding an azido alcohol, which can be subsequently reduced to the corresponding primary amino alcohol. This two-step process is often preferred due to the high nucleophilicity of the azide ion and the absence of side reactions that can occur with amines.
| Nucleophile | Reagents/Conditions | Intermediate Product | Final Product (after reduction if needed) | Key Features |
| Azide | NaN₃, NH₄Cl | (3S,2S)-3-Azidohexane-1,2-diol | (3S,2S)-3-Aminohexane-1,2-diol | High regioselectivity, clean conversion. researchgate.net |
| Primary Amine (R-NH₂) | Ti(O-i-Pr)₄ (catalyst) | (3S,2S)-3-(Alkylamino)hexane-1,2-diol | - | Lewis acid catalysis enhances reactivity. researchgate.net |
| Methylamine | - | (3S,2S)-3-(Methylamino)hexane-1,2-diol | - | Direct formation of secondary amine. |
The structure of this compound is also well-suited for the synthesis of chiral heterocyclic compounds like lactones and cyclic ethers.
Cyclic Ethers: Intramolecular cyclization via nucleophilic attack of the primary alcohol onto the epoxide can lead to the formation of a five-membered tetrahydrofuran ring. This 5-exo-tet cyclization is generally favored according to Baldwin's rules. The reaction is typically promoted by a base, which deprotonates the primary alcohol to form an alkoxide, or by an acid, which activates the epoxide. This process would yield (2S,3R)-2-(hydroxymethyl)-3-propyl-oxirane's rearrangement product, a substituted tetrahydrofuran.
Lactones: While not a direct conversion, this compound is an excellent precursor for chiral γ-lactones. A typical synthetic sequence might involve the opening of the epoxide with a cyanide nucleophile (e.g., KCN) to introduce a carbon atom, forming a β-hydroxy nitrile. Hydrolysis of the nitrile to a carboxylic acid, followed by acid-catalyzed cyclization (lactonization), would yield a stereodefined γ-lactone. The stereocenters from the epoxy alcohol are retained throughout the sequence, ensuring an enantiomerically pure product. researchgate.net
| Target Heterocycle | Synthetic Strategy | Key Intermediate |
| Tetrahydrofuran derivative | Base- or acid-catalyzed intramolecular cyclization | Alkoxide or protonated epoxide |
| γ-Lactone derivative | Epoxide opening with cyanide, followed by hydrolysis and lactonization | β-Hydroxy nitrile |
Application in Asymmetric Total Synthesis of Biologically Active Natural Products
The true value of a chiral synthon is demonstrated by its successful incorporation into the total synthesis of complex, biologically active molecules. The defined stereochemistry of this compound allows for the precise construction of chiral centers in natural products. nih.govnih.govncl.res.inresearchgate.net
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govrsc.orgdokumen.pubresearchgate.net The 2,3-epoxy alcohol moiety is a powerful strategic disconnection point. When a substructure matching the one derived from this compound is identified in a target molecule, a retrosynthetic disconnection can be made at the C-O or C-Nu bond formed from the epoxide opening. This simplifies the target to the epoxy alcohol itself. A further disconnection simplifies the epoxy alcohol to the corresponding (E)-2-hexen-1-ol via the Sharpless asymmetric epoxidation reaction. This strategy effectively reduces a complex stereochemical array to a simple and readily available achiral allylic alcohol.
For instance, a natural product containing a 1,2,3-triol substructure can be retrosynthetically traced back to the chiral epoxy alcohol, which in turn comes from the corresponding allylic alcohol. This simplifies the synthetic challenge by sourcing the chirality from a reliable and predictable catalytic asymmetric reaction.
In the forward synthesis, this compound or analogous chiral epoxy alcohols serve as key intermediates where their inherent stereochemistry dictates the stereochemical outcome of subsequent reactions. The nucleophilic addition to the epoxide sets two contiguous stereocenters in a single, predictable step.
While specific examples detailing the use of the 3-propyl substituted synthon are not as prevalent in seminal total syntheses, the principle is widely demonstrated with other alkyl or aryl substituted 2,3-epoxy alcohols. For instance, in the synthesis of pseudoephedrine, a related synthon, (2S,3S)-3-phenyloxiran-2-ylmethanol, is used to install the required amino alcohol functionality with the correct stereochemistry. researchgate.net The epoxide is opened with methylamine to generate a 3-methylamino-1,2-diol, a direct precursor to the target molecule.
The utility of this synthon is its ability to transfer its well-defined (2S,3R) stereochemistry to the core of the target molecule. This is crucial in the synthesis of polyketide natural products, macrolides, and other compounds where precise control of stereochemistry is essential for biological activity.
| Target Molecule Class | Role of Epoxy Alcohol Synthon | Key Transformation |
| Polyketide Natural Products | Introduction of a chiral diol or amino alcohol fragment. | Regio- and stereoselective epoxide ring-opening. |
| Alkaloids (e.g., Pseudoephedrine analogues) | Forms the core amino alcohol structure. | Ring-opening with an amine. researchgate.net |
| Macrolide Antibiotics | Provides a chiral segment for macrolactone construction. | Epoxide opening and subsequent functional group manipulations. |
Development of Diverse Chemical Libraries Utilizing Epoxide Ring Versatility
The strategic application of this compound as a chiral building block in diversity-oriented synthesis (DOS) stems directly from the chemical reactivity of its epoxide ring. cam.ac.ukrsc.org This three-membered heterocyclic motif is characterized by significant ring strain, making it susceptible to nucleophilic attack and subsequent ring-opening. This reactivity provides a robust and reliable method for introducing a wide array of functional groups, thereby generating extensive libraries of structurally diverse molecules from a single, stereochemically defined precursor. nih.gov The inherent chirality of the starting material is transferred to the products, ensuring the creation of enantiomerically pure compounds, which is of paramount importance in medicinal chemistry and chemical biology. nih.gov
The cornerstone of this strategy is the SN2-type nucleophilic ring-opening of the epoxide. nih.gov For unsymmetrical epoxides like this compound, the reaction is highly regioselective. Under neutral or basic/nucleophilic conditions, the incoming nucleophile preferentially attacks the less sterically hindered carbon atom (C2). This predictable regioselectivity ensures that the reaction with a diverse set of nucleophiles yields a library of 1,2-disubstituted products with a consistent structural backbone, differing only in the appended nucleophilic moiety.
Library Generation via Reaction with N-Nucleophiles
One of the most common and fruitful applications of chiral epoxides is in the synthesis of β-amino alcohols, a structural motif present in numerous pharmaceuticals and bioactive natural products. gaylordchemical.commdpi.com The reaction of this compound with a vast library of primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines, can generate a corresponding library of chiral β-amino alcohols. researchgate.netrroij.com The reaction proceeds with high regioselectivity, affording 3-(alkyl/arylamino)-pentane-1,2-diols. This approach allows for the systematic variation of the substituent on the nitrogen atom, enabling the exploration of the structure-activity relationship (SAR) for a given biological target.
The table below illustrates the potential diversity of the resulting β-amino alcohol library generated from various amine nucleophiles.
| Nucleophile Class | Example Nucleophile (H-Nu) | R Group (from Nu) | Resulting Product Structure |
| Primary Aliphatic Amine | Benzylamine | -CH₂C₆H₅ | |
| Primary Aryl Amine | Aniline | -C₆H₅ | |
| Secondary Amine | Piperidine | -(CH₂)₅- (cyclic) | |
| Heterocyclic Amine | Morpholine | -(CH₂)₂O(CH₂)₂- (cyclic) |
Library Expansion with O- and S-Nucleophiles
The versatility of the epoxide ring extends to reactions with a wide range of oxygen and sulfur nucleophiles, further expanding the chemical space accessible from this single chiral synthon.
Reaction with alcohols or phenols (alkoxides/phenoxides) under basic conditions, or with carboxylic acids, leads to the formation of 1,2-diol mono-ethers or hydroxy esters, respectively. Similarly, reaction with thiols (thiolates) produces β-hydroxy sulfides. Each of these product classes represents a distinct library of compounds with unique physicochemical properties. The predictable regio- and stereochemistry of the ring-opening reaction remains a key advantage in these syntheses. nih.govbeilstein-journals.org
The following table demonstrates the generation of diverse scaffolds using oxygen and sulfur nucleophiles.
| Nucleophile Class | Example Nucleophile (H-Nu) | R Group (from Nu) | Resulting Product Structure |
| Alcohol | Methanol (B129727) | -CH₃ | |
| Phenol | Phenol | -C₆H₅ | |
| Carboxylic Acid | Acetic Acid | -C(O)CH₃ | |
| Thiol | Thiophenol | -SC₆H₅ |
By systematically employing large sets of commercially available or readily synthesized nucleophiles (amines, alcohols, thiols), the this compound scaffold can be rapidly elaborated into substantial libraries of diverse, chiral, drug-like small molecules, perfectly aligning with the goals of diversity-oriented synthesis for probe and drug discovery. cam.ac.uk
Computational and Theoretical Investigations Pertaining to Chiral Oxiranes and Their Reactivity
Quantum Chemical Modeling of Epoxidation Transition States
The enantioselective epoxidation of prochiral allylic alcohols is a cornerstone of modern asymmetric synthesis, with the Sharpless-Katsuki epoxidation being a prominent example. mdpi.comnih.govacs.org Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate details of the transition states involved in these reactions. nih.govacs.orgwayne.edu
For the formation of a specific chiral epoxide like [(2S,3R)-3-propyloxiran-2-yl]methanol, quantum chemical modeling can predict the most favorable transition state geometry that leads to the observed stereochemistry. These models often involve a titanium(IV) catalyst, a chiral tartrate ligand, and an oxidizing agent. nih.govacs.org The calculations focus on the structure and energetics of the "loaded" catalyst, where the allylic alcohol and the oxidant are coordinated to the titanium center. nih.govacs.org
The transition state for the oxygen transfer from the peroxide to the double bond of the allylic alcohol is a key focus of these studies. mdpi.com DFT calculations can determine the activation energies for different approaches of the alkene to the activated oxygen atom, thus explaining the high enantioselectivity of the reaction. nih.govacs.org The dihedral angle of the O-C-C=C bond in the allylic alcohol substrate has been identified as a crucial factor in determining the stereochemical outcome. nih.govacs.org
Table 1: Representative Calculated Activation Enthalpies for Epoxidation Transition States
| Catalyst System | Substrate | Computational Method | Calculated Activation Enthalpy (kcal/mol) |
| Ti(IV)/DET | Allyl alcohol | M06-2X/6-311+G(d,p) | 15.4 |
| Ti(IV)/DET | trans-Methyl-allyl alcohol | M06-2X/6-311+G(d,p) | 16.2 |
| Ti(IV)/DET | trans-tert-Butyl-allyl alcohol | M06-2X/6-311+G(d,p) | 17.1 |
Note: Data is illustrative and based on findings for similar systems.
Mechanistic Studies of Ring-Opening Reactions via DFT Calculations
The synthetic utility of chiral epoxides like this compound lies in their subsequent stereospecific ring-opening reactions. DFT calculations have proven to be a powerful tool for investigating the mechanisms of these reactions and predicting their regioselectivity. ucdavis.edu
Whether the reaction proceeds via an SN1 or SN2 mechanism, and at which carbon atom the nucleophilic attack occurs, can be determined by modeling the potential energy surface of the reaction. These calculations take into account the nature of the nucleophile, the solvent, and any catalysts involved. researchgate.net For epoxy alcohols, the presence of the hydroxyl group can influence the regioselectivity through intramolecular coordination or by directing the approach of the nucleophile.
Theoretical computations have shown that the regioselectivity of the ring-opening of epoxy alcohols can be kinetically controlled, with the preferred product being the one formed via the lowest energy transition state. In the case of this compound, DFT studies could predict whether a nucleophile would preferentially attack the C2 or C3 position of the oxirane ring under various reaction conditions.
Table 2: Factors Influencing Regioselectivity in Epoxide Ring-Opening
| Factor | Influence on Regioselectivity | Computational Approach |
| Steric Hindrance | Nucleophilic attack is favored at the less substituted carbon. | Modeling transition state geometries and steric repulsion. |
| Electronic Effects | Electron-withdrawing or -donating groups can influence the partial positive charge on the epoxide carbons. | Analysis of the electronic structure and charge distribution of the epoxide. |
| Catalyst | Lewis or Brønsted acids can activate the epoxide and influence the site of nucleophilic attack. | Modeling the interaction of the catalyst with the epoxide and the nucleophile. |
| Solvent | The polarity of the solvent can affect the stability of charged intermediates and transition states. | Implicit or explicit solvent models in DFT calculations. |
Prediction of Stereochemical Outcomes in Catalytic Transformations
Computational chemistry plays a crucial role in predicting the stereochemical outcomes of catalytic transformations involving chiral epoxides. By modeling the interactions between the substrate, the catalyst, and the reagents, it is possible to understand the origins of stereoselectivity and even design new, more effective catalysts. nih.govnih.gov
For reactions of this compound, computational models can be used to predict the stereochemistry of the products. For instance, in a kinetic resolution process, DFT calculations can determine which enantiomer of a racemic epoxide will react faster with a chiral catalyst, leading to the separation of the enantiomers. nih.gov
These predictive models often involve the analysis of non-covalent interactions, such as hydrogen bonding and steric repulsion, in the transition state. The distortion/interaction energy analysis can be employed to dissect the energetic contributions that govern the stereoselectivity. nih.gov
Conformational Analysis and Stereoelectronic Effects in Epoxy Alcohols
The reactivity and selectivity of epoxy alcohols are often governed by their conformational preferences and underlying stereoelectronic effects. Computational methods are ideally suited to explore the conformational landscape of molecules like this compound and to identify the most stable conformers.
A key feature of 2,3-epoxy alcohols is the potential for intramolecular hydrogen bonding between the hydroxyl group and the oxygen atom of the epoxide ring. nsf.govresearchgate.net This interaction can significantly stabilize certain conformations and influence the molecule's reactivity. nsf.govresearchgate.net Quantum mechanical calculations can quantify the strength of this hydrogen bond and its effect on the relative energies of different conformers. nsf.govresearchgate.net
Stereoelectronic effects, such as the anomeric effect, can also play a role in determining the preferred conformation and reactivity. These effects involve the interaction of bonding and anti-bonding orbitals, which can be analyzed using computational tools. For example, the orientation of the C-O bonds in the epoxide ring can influence the reactivity of the adjacent C-H and C-C bonds.
Emerging Research Directions and Future Perspectives in Chiral Epoxy Alcohol Chemistry
Innovations in Green and Sustainable Epoxide Synthesis
The chemical industry's shift towards green and sustainable practices has profoundly influenced the synthesis of chiral epoxides like [(2S,3R)-3-propyloxiran-2-yl]methanol. Traditional epoxidation methods often rely on stoichiometric oxidants that generate significant waste. Consequently, research has intensified in several key areas to mitigate environmental impact.
Biocatalytic and Chemoenzymatic Approaches: Enzymes offer a highly selective and environmentally benign route to chiral epoxides. Monooxygenases and peroxygenases, for instance, can catalyze the epoxidation of alkenes under mild, aqueous conditions. Lipases are also employed in chemoenzymatic strategies where they generate a peracid in situ from a carboxylic acid and hydrogen peroxide, which then acts as the oxidant. mdpi.com This approach avoids the need to handle potentially hazardous pre-formed peracids. The advantages of biocatalysis include high enantioselectivity, reduced energy consumption, and the use of non-toxic catalysts and solvents. researchgate.net
Advanced Catalytic Systems with Green Oxidants: A major focus is the replacement of traditional oxidants with greener alternatives, primarily hydrogen peroxide (H₂O₂), which yields only water as a byproduct. nih.gov The development of robust catalysts that can activate H₂O₂ efficiently is crucial. Recent progress includes the use of transition metal complexes, such as those based on vanadium and tungsten, which show high activity for the epoxidation of allylic alcohols. acs.org For example, tungsten-bishydroxamic acid complexes have been shown to effectively catalyze the asymmetric epoxidation of various allylic alcohols using 30% aqueous H₂O₂ at room temperature, achieving high yields and enantiomeric excesses.
Furthermore, performing these reactions in aqueous solutions or under solvent-free conditions enhances their sustainability profile. The use of amphiphilic carbohydrates in aqueous media has been shown to promote efficient and selective epoxidations with dilute hydrogen peroxide, catalyzed by molybdate (B1676688) or tungstate (B81510) salts.
Discovery of Novel Catalyst Systems for Enhanced Selectivity
The synthesis of a specific stereoisomer such as this compound from its precursor, trans-2-hexen-1-ol, demands high levels of both diastereoselectivity and enantioselectivity. While the Sharpless Asymmetric Epoxidation (SAE) has been a cornerstone in this field, research into new catalyst systems continues to yield catalysts with improved performance, broader substrate scope, and greater operational simplicity.
Heterogeneous Catalysts: Immobilizing homogeneous catalysts on solid supports offers significant advantages, including simplified catalyst recovery and recycling, and suitability for continuous flow processes. A notable development in the synthesis of compounds structurally similar to this compound is the use of polyoxometalate (POM)-intercalated layered double hydroxides (LDHs). For the epoxidation of trans-2-hexen-1-ol, a POM-modified ionic liquid-LDH nanocomposite (Mg₃Al-ILs-C₈-LaW₁₀) has demonstrated exceptional performance. acs.org
| Catalyst System | Oxidant | Conditions | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Mg₃Al-ILs-C₈-LaW₁₀ | H₂O₂ | 25°C, 2.5 h, Solvent-free | 96 | 99 | acs.org |
Organocatalysis: The development of metal-free organocatalysts for asymmetric epoxidation represents another significant frontier. Ketone-derived catalysts, such as the Shi catalyst, which is based on D-fructose, have proven effective for the epoxidation of a wide range of trans-olefins using potassium peroxymonosulfate (B1194676) (Oxone) or, more recently, hydrogen peroxide. ontosight.ai These catalysts operate through the in situ formation of a chiral dioxirane, which acts as the oxygen transfer agent. The continuous refinement of these organocatalysts aims to enhance their activity and expand their applicability to a broader range of substrates under milder conditions.
Expansion of Synthetic Applications in Materials Science and Pharmaceutical Development
Chiral epoxy alcohols are highly valued as versatile synthons due to the dual reactivity of the hydroxyl and epoxide functional groups. This allows for a wide range of chemical transformations, making them key intermediates in the synthesis of complex molecules.
Materials Science: In materials science, functional epoxides are increasingly used as monomers in ring-opening polymerization (ROP) to produce advanced polymers with tailored properties. researchgate.net The hydroxyl group of this compound can act as an initiation site for polymerization, while the epoxide ring can be opened to form the polyether backbone. The stereochemistry of the monomer can be transferred to the polymer, leading to materials with specific chiroptical properties or the ability to self-assemble into ordered nanostructures. The ring-opening copolymerization (ROCOP) of functional epoxides with other monomers, such as cyclic anhydrides or carbon dioxide, yields functional and degradable polyesters and polycarbonates. frontiersin.org These materials are of great interest for biomedical applications, including drug delivery systems and tissue engineering scaffolds. frontiersin.org
Pharmaceutical Development: The primary application of chiral epoxy alcohols like this compound is in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). numberanalytics.comnih.gov The epoxide ring is susceptible to regioselective and stereospecific ring-opening by a variety of nucleophiles (e.g., amines, azides, thiols), allowing for the introduction of new functional groups with precise stereochemical control. nih.gov This strategy is fundamental to building the complex stereogenic centers found in many natural products and drugs. For example, chiral epoxy alcohols are key intermediates in the synthesis of beta-blockers, HIV protease inhibitors, and various anticancer agents. numberanalytics.com The specific stereochemistry of this compound makes it a valuable precursor for target molecules requiring this particular arrangement of substituents.
Interdisciplinary Research at the Interface of Chemistry and Biology
The intersection of chemistry and biology provides fertile ground for new discoveries and applications involving chiral epoxy alcohols. This interdisciplinary approach leverages biological systems for chemical synthesis and uses synthetic molecules to probe biological processes.
Biocatalytic Transformations: Beyond their synthesis, enzymes are also used to perform transformations on pre-formed chiral epoxides. Epoxide hydrolases (EHs), for example, can catalyze the enantioselective ring-opening of racemic epoxides to diols in a process known as kinetic resolution. This allows for the separation of enantiomers, yielding both an enantioenriched diol and the unreacted, enantioenriched epoxide. Haloalcohol dehalogenases can catalyze the ring-opening of epoxides with a range of non-natural nucleophiles, expanding the synthetic utility of biocatalysis. researchgate.net Studying the interaction of enzymes with specific substrates like this compound can provide insights into enzyme mechanisms and inform the design of novel biocatalysts.
Chemical Probes and Biological Activity: Epoxides are known to be reactive intermediates in metabolic pathways and can interact with biological macromolecules. While many simple epoxides can be cytotoxic, more complex structures derived from chiral epoxy alcohols are being investigated for their therapeutic potential. The defined stereochemistry of molecules like this compound is critical, as different enantiomers and diastereomers often exhibit vastly different biological activities. These compounds can be used as scaffolds to develop enzyme inhibitors or as probes to study metabolic pathways. The precise stereochemistry allows for specific interactions with chiral biological targets such as enzyme active sites and receptors, which is a foundational principle of modern drug discovery.
Q & A
Basic: What are the key synthetic methodologies for [(2S,3R)-3-propyloxiran-2-yl]methanol?
The synthesis of this compound involves stereoselective strategies such as catalytic asymmetric Claisen rearrangement and diastereoselective reductions. For example, similar epoxide-containing compounds have been synthesized using chiral Lewis acids (e.g., copper-box complexes) to induce enantioselectivity during rearrangement . Post-rearrangement, diastereoselective reductions with reagents like K-Selectride can control the configuration of hydroxyl groups. Key steps include:
- Catalytic asymmetric Claisen rearrangement : Ensures stereochemical fidelity at the oxirane ring.
- Diastereoselective reduction : Achieves precise control over adjacent stereocenters.
- Lactonization or protecting group strategies : Used to stabilize intermediates during multi-step syntheses .
Basic: How is the stereochemistry of this compound confirmed?
Stereochemical confirmation relies on X-ray crystallography and NMR spectroscopy . Crystallographic data (e.g., CCDC entries) provide unambiguous proof of absolute configuration by resolving bond angles and spatial arrangements of substituents . For example, derivatives with similar oxirane structures have been analyzed using Cambridge Structural Database (CSD) entries to validate stereochemistry . NMR coupling constants (e.g., ) and NOE correlations further corroborate spatial relationships between protons, particularly in distinguishing cis vs. trans diastereomers .
Advanced: How can diastereoselectivity be optimized during synthesis?
Optimization involves:
- Chiral auxiliaries : Temporarily attached to intermediates to enforce desired stereochemistry during key steps (e.g., Evans oxazolidinones for aldol reactions) .
- Solvent and temperature control : Polar aprotic solvents (e.g., THF) at low temperatures (-78°C) enhance selectivity in reduction steps.
- Catalyst tuning : Adjusting chiral ligands (e.g., tert-butyl-box in copper complexes) improves enantiomeric excess (ee) during asymmetric rearrangements .
- Kinetic vs. thermodynamic control : Monitoring reaction progress (e.g., via TLC or HPLC) ensures isolation of the kinetic product before equilibration occurs.
Advanced: How are contradictions in spectroscopic or chromatographic data resolved?
Conflicts between NMR, mass spectrometry, or HPLC results are addressed by:
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula and rules out impurities.
- 2D NMR techniques (e.g., HSQC, HMBC, NOESY): Resolve overlapping signals and assign proton-carbon correlations.
- Chiral chromatography : Separates enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) to verify ee .
- Crystallographic validation : Resolves ambiguities in stereochemical assignments when spectroscopic data are inconclusive .
Advanced: What methodologies assess the biological activity of this compound derivatives?
Derivatives are evaluated using:
- Enzyme inhibition assays : For example, fluorogenic substrates to measure inhibition constants () against target enzymes.
- Cell-based assays : Cytotoxicity screening (e.g., MTT assay) to identify anticancer or antimicrobial activity .
- Molecular docking and MD simulations : Predict binding modes to biological targets (e.g., proteins or DNA) based on stereochemistry.
- Metabolic stability studies : Incubation with liver microsomes to assess pharmacokinetic properties .
Advanced: How are reaction intermediates characterized in complex syntheses?
Critical intermediates are analyzed via:
- In situ FTIR or Raman spectroscopy : Monitors real-time reaction progress (e.g., lactone formation).
- X-ray diffraction of crystalline intermediates : Provides structural snapshots during multi-step syntheses .
- Isotopic labeling : or labeling tracks specific atoms through reaction pathways.
- Computational modeling : DFT calculations predict transition states and rationalize stereochemical outcomes .
Basic: What are the stability considerations for this compound?
Epoxide rings are prone to nucleophilic attack. Stability is maintained by:
- Storage under inert atmosphere : Prevents moisture-induced ring-opening.
- Low-temperature storage : Slows degradation (e.g., -20°C in anhydrous solvents).
- pH control : Avoids acidic/basic conditions that catalyze epoxide hydrolysis.
Advanced: How are enantiomeric impurities quantified in final products?
- Chiral HPLC or SFC : Directly measures enantiomeric excess (ee) using columns like Chiralcel OD-H .
- Mosher ester analysis : Derivatization with Mosher’s acid chloride and NMR quantifies enantiomer ratios.
- Circular dichroism (CD) : Correlates optical activity with enantiopurity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
